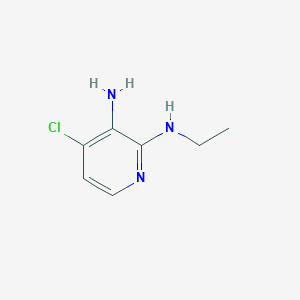

4-Chloro-N2-ethylpyridine-2,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10ClN3 |

|---|---|

Molecular Weight |

171.63 g/mol |

IUPAC Name |

4-chloro-2-N-ethylpyridine-2,3-diamine |

InChI |

InChI=1S/C7H10ClN3/c1-2-10-7-6(9)5(8)3-4-11-7/h3-4H,2,9H2,1H3,(H,10,11) |

InChI Key |

OVQDSUKAFGYZIK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC=CC(=C1N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloro N2 Ethylpyridine 2,3 Diamine

Novel Synthetic Approaches and Catalyst Systems

While traditional synthetic methods provide a reliable route to 4-Chloro-N2-ethylpyridine-2,3-diamine, modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies.

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. For the synthesis of amine-containing pharmaceuticals, enzymes such as transaminases and imine reductases have shown great promise. mdpi.com

In the context of synthesizing this compound, a biocatalytic approach could potentially be employed for the amination step. While direct biocatalytic amination of chloropyridines is still an emerging field, the use of engineered enzymes could offer a future pathway to introduce the ethylamino group with high selectivity, avoiding the use of harsh reagents and simplifying purification processes. Research in this area is ongoing and holds significant potential for the synthesis of complex pyridine (B92270) derivatives.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.govcitedrive.com These principles can be applied to the synthesis of this compound in several ways:

Atom Economy : Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives. For example, using water or ethanol (B145695) as a solvent where possible.

Catalysis : Employing catalytic reagents in place of stoichiometric ones to reduce waste. This is particularly relevant in the reduction step, where catalytic hydrogenation is a greener alternative to the use of metal salts. biosynce.com

Energy Efficiency : Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

Multicomponent Reactions : Designing one-pot reactions where multiple steps are carried out in the same reaction vessel, which can reduce waste and improve efficiency. nih.gov

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Mechanistic Investigations of this compound Formation

The formation of this compound is a multi-step process that involves a series of carefully controlled chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing the synthesis, improving yields, and minimizing the formation of impurities. The plausible synthetic pathway involves the nitration of a substituted pyridine, followed by reduction of the nitro group, and finally, a selective N-alkylation. This section delves into the mechanistic details of each of these key steps.

Proposed Synthetic Pathway

A logical synthetic route to this compound commences with a commercially available starting material, which is then subjected to a sequence of reactions to introduce the required functional groups. A feasible pathway is outlined below:

Nitration: The synthesis begins with the electrophilic nitration of 4-amino-2-chloropyridine (B126387). This step introduces a nitro group at the 3-position of the pyridine ring, yielding 4-amino-2-chloro-3-nitropyridine (B48866).

Reduction: The nitro group of 4-amino-2-chloro-3-nitropyridine is then reduced to a primary amine. This transformation results in the formation of 4-chloro-2,3-diaminopyridine.

Selective N-Ethylation: The final step involves the selective ethylation of the amino group at the 2-position of 4-chloro-2,3-diaminopyridine to afford the target compound, this compound.

The following subsections will provide a detailed mechanistic investigation of each of these synthetic steps.

Mechanism of the Nitration Step

The introduction of a nitro group onto the pyridine ring is a classic example of electrophilic aromatic substitution. In this case, the nitration of 4-amino-2-chloropyridine to yield 4-amino-2-chloro-3-nitropyridine is achieved using a mixture of nitric acid and sulfuric acid.

The reaction proceeds through the following mechanistic stages:

Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The electron-rich pyridine ring, activated by the amino group at the 4-position, attacks the nitronium ion. The attack is directed to the 3-position, which is ortho to the activating amino group and meta to the deactivating chloro group and the ring nitrogen. This regioselectivity is a result of the combined electronic effects of the substituents.

Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the pyridine ring.

Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the pyridine ring and yields the final product, 4-amino-2-chloro-3-nitropyridine. A patent has described a method for the synthesis of 4-amino-2-chloro-3-nitropyridine from 4-amino-2-chloropyridine using a mixture of 65% nitric acid and concentrated sulfuric acid, resulting in a mixture of 3-nitro and 5-nitro isomers. google.com

Mechanism of the Reduction Step

The conversion of the nitro group in 4-amino-2-chloro-3-nitropyridine to a primary amine to form 4-chloro-2,3-diaminopyridine is a crucial reduction reaction. This transformation can be achieved using various reducing agents, with common methods including catalytic hydrogenation or the use of metals in acidic media (e.g., tin and hydrochloric acid). The reduction of 2-amino-3-nitropyridine (B1266227) derivatives to the corresponding 2,3-diaminopyridines has been well-documented. orgsyn.orgpleiades.online

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).

Electron and Proton Transfer: Each step of the reduction involves the transfer of electrons from the metal (e.g., Sn → Sn²⁺ + 2e⁻) and protons from the acidic medium (H⁺). The intermediates are protonated, making them more susceptible to further reduction.

2 R-NO₂ + 3 Sn + 12 H⁺ → 2 R-NH₂ + 3 Sn⁴⁺ + 4 H₂O

Mechanism of Selective N-Ethylation

The final step in the synthesis is the selective ethylation of the 2-amino group of 4-chloro-2,3-diaminopyridine. This presents a significant chemical challenge due to the presence of two nucleophilic amino groups (at the 2- and 3-positions) and the ring nitrogen. Achieving high regioselectivity is paramount.

The reaction likely proceeds via a nucleophilic substitution mechanism, where the amino group acts as the nucleophile and an ethylating agent, such as ethyl iodide or ethyl bromide, serves as the electrophile.

Nucleophilic Aromatic Substitution (SNAAr) on the Pyridine Ring:

The reactivity of chloropyridines towards nucleophilic substitution is well-established. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atoms at the 2- and 4-positions electron-deficient and thus susceptible to nucleophilic attack. vaia.comaskfilo.comstackexchange.com The reaction of 4-chloropyridine (B1293800) with nucleophiles proceeds through an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.comstackexchange.com

Challenges in Selective N-Ethylation:

In the case of 4-chloro-2,3-diaminopyridine, the 2- and 3-amino groups are both nucleophilic. The relative nucleophilicity of these two groups will determine the site of ethylation. The electronic environment of the pyridine ring, influenced by the chloro and amino substituents, will play a critical role. It is plausible that the 2-amino group is more nucleophilic due to electronic effects.

To achieve selective N-ethylation at the 2-position, several strategies could be employed, such as:

Use of a directing group: A protecting group could be temporarily installed on the 3-amino group to block its reactivity, allowing for selective ethylation of the 2-amino group, followed by deprotection.

Kinetic vs. Thermodynamic Control: Reaction conditions (temperature, solvent, base) could be optimized to favor the kinetically preferred product, which may be the N2-ethylated isomer.

The mechanism of the desired N-ethylation at the 2-position would involve the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide).

Transition State: A transition state is formed where the N-C bond is forming and the C-I bond is breaking.

Product Formation: The iodide ion departs as a leaving group, and a proton is lost from the nitrogen atom (typically facilitated by a base) to yield the final product, this compound.

The table below summarizes the key mechanistic features of the proposed synthetic pathway.

| Step | Reaction Type | Key Intermediate | Mechanistic Highlights |

| 1. Nitration | Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Formation of the nitronium ion (NO₂⁺) as the active electrophile. |

| 2. Reduction | Reduction of Nitro Group | Nitroso, Hydroxylamino | Stepwise transfer of electrons and protons to the nitro group. |

| 3. N-Ethylation | Nucleophilic Substitution | - | Regioselective attack of the 2-amino group on the ethylating agent. |

Chemical Reactivity and Mechanistic Organic Chemistry of 4 Chloro N2 Ethylpyridine 2,3 Diamine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). youtube.com This deactivation is further intensified by the electron-wielding effect of the chloro substituent. Conversely, the two amino groups at positions 2 and 3 are strong activating groups. However, under the strongly acidic conditions typically required for electrophilic aromatic substitution (e.g., nitration or sulfonation), the pyridine nitrogen and the exocyclic amino groups are protonated. youtube.com This protonation converts them into powerful deactivating groups, making electrophilic substitution even more challenging and requiring harsh reaction conditions, such as high temperatures. youtube.com

Computational studies on pyridine derivatives confirm that protonation strongly deactivates the ring towards electrophiles like the nitronium ion (NO₂⁺). rsc.org If a reaction were to occur, the substitution would likely be directed to the C-5 position, which is meta to the deactivating pyridine nitrogen and ortho/para to the activating amino groups (in their unprotonated state).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group, such as chlorine, is present at a position activated by the ring nitrogen (C2 or C4). In 4-Chloro-N2-ethylpyridine-2,3-diamine, the chlorine atom at the C-4 position is well-positioned for nucleophilic displacement. askfilo.comaskfilo.com The pyridine nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which facilitates the reaction. askfilo.comstackexchange.com

This reactivity allows for the displacement of the chloride by a variety of nucleophiles. The general mechanism proceeds via an addition-elimination pathway. stackexchange.comvaia.com

Mechanism of SNAr at C-4:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C-4 carbon, which bears the chlorine atom, breaking the aromatic π-system.

Formation of Meisenheimer Complex: A negatively charged intermediate, known as a Meisenheimer complex, is formed. The charge is delocalized over the ring and, crucially, onto the electronegative nitrogen atom.

Chloride Elimination: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.

Common nucleophiles that can participate in this reaction include amines, alkoxides, and thiolates. researchgate.net For instance, reaction with dimethylamine (B145610) would yield the corresponding 4-dimethylamino derivative. vaia.com

| Nucleophile | Reagent Example | Product Type |

| Amine | Dimethylamine | 4-(Dialkylamino)pyridine derivative |

| Alkoxide | Sodium Methoxide | 4-Alkoxypyridine derivative |

| Thiolate | Sodium Thiophenoxide | 4-(Arylthio)pyridine derivative |

| Azide | Sodium Azide | 4-Azidopyridine derivative |

Transformations Involving the Amine Functionalities

The presence of two distinct amine groups—a primary amine at C-3 and a secondary N-ethyl amine at C-2—offers a rich platform for further functionalization. The relative reactivity of these amines can often be controlled by steric hindrance and electronic effects.

Acylation: Primary and secondary amines readily react with acylating agents like acid chlorides and anhydrides to form amides. ncert.nic.in This reaction, known as acylation, typically proceeds via nucleophilic substitution at the carbonyl carbon of the acylating agent. ncert.nic.in Given the two amine sites in this compound, mono- or di-acylation is possible depending on the stoichiometry of the reagents. Selective acylation may be achievable due to differences in steric hindrance and basicity between the primary and secondary amines. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct. ncert.nic.in

Alkylation: The amine groups can also be alkylated using alkyl halides. This reaction can lead to a mixture of products (mono-, di-, and even tri-alkylation leading to quaternary ammonium (B1175870) salts), and control can be challenging. Direct alkylation of the pyridine ring itself is also a possibility under certain conditions, though functionalization of the exocyclic amines is generally more facile. acs.orgyoutube.com Reductive amination provides a more controlled method for N-alkylation.

Arylation: N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the amine and an aryl halide, providing access to a wide range of N-aryl derivatives.

The ortho-diamine arrangement of the amino groups at the C-2 and C-3 positions is a key structural feature that enables the synthesis of various fused heterocyclic systems. These cyclization reactions are fundamental in medicinal chemistry for building complex molecular scaffolds.

One of the most important transformations is the reaction with 1,3-dicarbonyl compounds or their equivalents to form seven-membered diazepine (B8756704) rings. Specifically, the reaction of 2,3-diaminopyridines with β-keto esters (e.g., ethyl aroylacetates) is a known method for the regiospecific synthesis of pyrido[2,3-b] beilstein-journals.orgacs.orgdiazepin-4-ones. nih.gov

The reaction likely proceeds through initial condensation between one of the amine groups (typically the more nucleophilic C-2 amine) and the ketone carbonyl, followed by intramolecular cyclization via attack of the second amine group on the ester carbonyl, with subsequent dehydration. nih.gov This methodology provides a direct route to the pyrido[2,3-b] beilstein-journals.orgacs.orgdiazepine core structure. researchgate.net

Other fused systems can also be synthesized:

With 1,2-dicarbonyls: Reaction with compounds like glyoxal (B1671930) or biacetyl can lead to the formation of a fused pyrazine (B50134) ring, yielding pyrido[2,3-b]pyrazines.

With carboxylic acids or their derivatives: Condensation with a carboxylic acid (often activated, e.g., with carbodiimides) or an orthoester can form a fused imidazole (B134444) ring, resulting in an imidazo[4,5-b]pyridine system.

| Reagent Type | Fused Ring System | Resulting Scaffold |

| β-Keto Esters | Diazepine | Pyrido[2,3-b] beilstein-journals.orgacs.orgdiazepine |

| 1,2-Diketones | Pyrazine | Pyrido[2,3-b]pyrazine |

| Carboxylic Acids | Imidazole | Imidazo[4,5-b]pyridine |

| Phosgene Equivalents | Imidazolone | Imidazo[4,5-b]pyridin-2-one |

Oxidative and Reductive Manipulations of the Compound

Oxidative Manipulations

The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. For instance, electrophilic nitration of pyridine N-oxide occurs preferentially at the C-4 position. youtube.comrsc.org The exocyclic amine groups are also susceptible to oxidation, which can be a competing reaction pathway. scienceopen.com

Reductive Manipulations

The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H₂ over a Pt, Pd, or Rh catalyst), though this typically requires forcing conditions. A more common and milder reductive transformation for this substrate would be the dehalogenation of the C-4 chloro group. Catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a base (to neutralize the HCl formed) is a standard method for removing aryl chlorides. oregonstate.edu This would convert the title compound into N2-ethylpyridine-2,3-diamine.

C-H Activation and Functionalization Strategies directed by Pyridines

Direct C-H functionalization is a powerful modern strategy for modifying heterocyclic cores without the need for pre-functionalized starting materials. rsc.orgslideshare.net The pyridine ring itself can be challenging to functionalize directly due to its electron-deficient nature. beilstein-journals.orgacs.org However, transition-metal-catalyzed reactions can enable the selective activation of C-H bonds.

For this compound, the most likely sites for C-H activation would be C-5 and C-6. The pyridine nitrogen can act as a directing group, facilitating ortho-metalation at the C-6 position. However, the existing substituents will sterically and electronically influence this process. Strategies often involve the use of palladium, rhodium, or iridium catalysts to achieve arylation, alkylation, or alkenylation at specific C-H bonds. beilstein-journals.org While direct C-H functionalization of highly substituted pyridines can be complex, it offers an efficient route to novel analogues that would be difficult to access through traditional methods. researchgate.net

Derivatization Strategies and Structure Reactivity Correlations for 4 Chloro N2 Ethylpyridine 2,3 Diamine Analogues

Systematic Synthesis of Substituted 4-Chloro-N2-ethylpyridine-2,3-diamine Derivatives

The synthesis of derivatives based on the this compound core involves established and adaptable chemical strategies. These methods allow for the precise introduction of functional groups on both the pyridine (B92270) ring and the exocyclic amine moieties, enabling a thorough exploration of the chemical space surrounding the parent compound.

Introduction of Varied Substituents on the Pyridine Ring and Amine Groups

The synthesis of substituted pyridine-2,3-diamines often begins with commercially available and appropriately substituted pyridines. A common pathway involves the nitration of a 2-aminopyridine (B139424) derivative, followed by chemical reduction of the nitro group to yield the vicinal diamine. For instance, the synthesis of a substituted 2,3-diaminopyridine (B105623) can be achieved from 2-aminopyridine through a sequence of bromination, nitration, and subsequent reduction. arkat-usa.orgorgsyn.org This multi-step process allows for the introduction of substituents at specific positions on the pyridine ring prior to the formation of the crucial diamine functionality.

Another effective method for derivatization is the direct amination of halo-pyridines. The chlorine atom at the 4-position of the core molecule is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines. researchgate.netvaia.com Similarly, 3-amino-2-halopyridines can be aminated using aqueous ammonia (B1221849) in the presence of a catalyst to form 2,3-diaminopyridine compounds. google.com

Alkylation and acylation of the amine groups provide further avenues for derivatization. The N2-ethyl group can be varied by using different alkylamines in the initial synthetic steps, or the secondary amine can be further functionalized post-synthesis. The primary amine at the C3 position is also a handle for various chemical transformations, including imine formation via condensation with aldehydes or acylation to form amides. arkat-usa.org

Table 1: Illustrative Synthetic Strategies for Derivatization

| Strategy | Precursor Example | Reagents/Conditions | Resulting Moiety |

| Ring Substitution | 2-Amino-4-chloropyridine | HNO₃/H₂SO₄, then Fe/HCl | Introduction of a second amino group |

| C4-Substitution | 2,3-Diamino-4-chloropyridine | R-NH₂ (e.g., Piperidine) | 4-Piperidinyl-pyridine-2,3-diamine |

| N-Alkylation | 4-Chloro-pyridine-2,3-diamine | Ethyl iodide, Base | N2-ethyl-4-chloropyridine-2,3-diamine |

| N-Acylation | This compound | Acetyl chloride, Base | N3-Acetyl derivative |

Design and Synthesis of Trifluoromethyl-Containing Analogues

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. The synthesis of trifluoromethyl-containing analogues of this compound can be approached through several methods. researchgate.net

One common strategy involves the use of trifluoromethylating reagents on a suitable pyridine precursor. Direct C-H trifluoromethylation of pyridines can be challenging due to selectivity issues, but methods using N-oxide or pyridinium (B92312) salt activation strategies have been developed to achieve regioselective functionalization. researchgate.net For example, an N-methylpyridinium salt of a relevant precursor could be treated with trifluoroacetic acid in the presence of a silver salt to introduce the CF₃ group. researchgate.net Alternatively, radical-based methods using reagents like the Togni or Langlois reagents can be employed for the trifluoromethylation of N-heterocycles. nih.gov

Synthesizing these analogues might also start from a pyridine ring that already contains the trifluoromethyl group. Various trifluoromethyl-substituted pyridine building blocks are commercially available or can be synthesized and then elaborated through nitration, halogenation, and amination steps to construct the final desired diaminopyridine structure.

Table 2: Potential Routes to Trifluoromethylated Analogues

| Approach | Key Step | Reagents | Potential Product |

| Late-Stage C-H Trifluoromethylation | Radical trifluoromethylation of the pyridine ring | Togni reagent, Radical initiator | 4-Chloro-N2-ethyl-5-(trifluoromethyl)pyridine-2,3-diamine |

| Building Block Approach | Nitration and reduction of a pre-functionalized pyridine | 4-Chloro-5-(trifluoromethyl)pyridin-2-amine | HNO₃/H₂SO₄, then H₂, Pd/C |

Deuterium (B1214612) Labeling for Investigating Chemical Stability

Deuterium labeling is a powerful tool used to investigate and improve the metabolic stability of drug candidates. The replacement of a hydrogen atom with its heavier isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This difference in bond strength leads to a kinetic isotope effect (KIE), where the cleavage of the C-D bond by metabolic enzymes, such as cytochrome P450 (CYP), is significantly slower. nih.govwikipedia.org This can reduce the rate of metabolic inactivation of a compound, potentially improving its pharmacokinetic profile. nih.gov

For this compound, strategic sites for deuterium incorporation would be those most susceptible to oxidative metabolism. These "metabolic soft spots" often include activated C-H bonds. The ethyl group on the N2-amine is a prime candidate for deuteration, as alkyl groups attached to heteroatoms are common sites of CYP-mediated oxidation. Replacing the hydrogens on the ethyl group with deuterium could block or slow down N-dealkylation or oxidation of the alkyl chain.

The synthesis of deuterated analogues typically involves using deuterated starting materials. For example, to prepare an N-d₅-ethyl analogue, deuterated ethyl iodide (CD₃CD₂-I) could be used in the N-alkylation step. This allows for the precise placement of deuterium atoms at the metabolically vulnerable position.

Table 3: Example of Deuterium Labeling for Metabolic Stability

| Labeled Position | Rationale | Synthetic Precursor | Resulting Compound | Predicted Outcome |

| N2-ethyl group (d₅) | Block potential N-dealkylation or oxidation, a common metabolic pathway. nih.gov | Ethyl-d₅ iodide | 4-Chloro-N2-(ethyl-d₅)pyridine-2,3-diamine | Increased metabolic half-life |

| Pyridine Ring C-H | Slow potential ring hydroxylation. | Deuterated pyridine precursor | This compound-d₂ | Reduced rate of aromatic oxidation |

Influence of Structural Modifications on Chemical Reactivity Profiles

The pyridine ring is inherently electron-deficient, and this is exacerbated by the presence of the electron-withdrawing chloro group at the 4-position. This makes the ring susceptible to nucleophilic aromatic substitution at the 4-position, as the pyridine nitrogen and the chloro group activate this site. researchgate.netvaia.com Introducing additional electron-withdrawing groups, such as a trifluoromethyl group, would further decrease the electron density of the ring, potentially increasing the rate of nucleophilic attack but deactivating it towards electrophilic substitution. Conversely, adding electron-donating groups would increase the ring's electron density.

The nucleophilicity of the diamine groups is also a critical factor. The N2-ethyl group is slightly electron-donating, enhancing the nucleophilicity of the nitrogen it is attached to compared to the primary N3-amine. However, the reactivity of these amines is also governed by the electronic state of the pyridine ring. Condensation reactions with aldehydes or ketones, for instance, typically occur at the more nucleophilic and less sterically hindered primary N3-amine to form imidazopyridine structures. arkat-usa.org The relative reactivity of the two amino groups can be modulated by substituents on the ring that alter the electron density distribution.

Computational Approaches to Predict Reactivity and Stability of Derivatives

Computational chemistry offers powerful tools to predict the reactivity and stability of novel derivatives before their synthesis, saving significant time and resources. Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure of molecules like substituted diaminopyridines. nih.govresearchgate.net

By performing DFT calculations, researchers can determine key electronic properties that correlate with chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. A small HOMO-LUMO energy gap generally indicates higher chemical reactivity. nih.gov Computational models can predict how different substituents will alter this gap. For example, adding an electron-withdrawing trifluoromethyl group would be expected to lower both the HOMO and LUMO energy levels, affecting the molecule's reactivity towards both electrophiles and nucleophiles.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution across the molecule. nih.gov These maps highlight electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), providing a clear picture of the molecule's reactive sites. Furthermore, computational methods can be used to model the transition states of potential reactions, allowing for the calculation of activation energies and the prediction of reaction pathways and regioselectivity. Hirshfeld surface analysis can be employed to quantify intermolecular interactions that contribute to the stability of the molecule in its solid state. nih.gov

Spectroscopic and Advanced Characterization Techniques for 4 Chloro N2 Ethylpyridine 2,3 Diamine and Its Derivatives

X-ray Diffraction for Solid-State Molecular and Crystal Structures

Without primary research data, the creation of data tables and a detailed discussion of research findings is impossible. Further investigation into this compound would require either de novo synthesis and characterization or the publication of existing research by the scientific community.

Theoretical and Computational Chemistry Studies on 4 Chloro N2 Ethylpyridine 2,3 Diamine

Quantum Chemical Investigations of Electronic Structure and Bonding

Detailed analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique that can be employed to study the bonding nature. NBO analysis provides a localized picture of the chemical bonds, lone pairs, and intermolecular interactions. For a molecule like 4-Chloro-N2-ethylpyridine-2,3-diamine, NBO analysis can quantify the delocalization of electron density and the strength of various interactions, such as intramolecular hydrogen bonding.

Furthermore, the gross atomic charges and overlap populations can be computed to understand the charge distribution across the molecule and the covalent character of the bonds. researchgate.net These calculations help in identifying the most electropositive and electronegative sites, which are crucial for predicting intermolecular interactions and reaction mechanisms.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a popular and reliable method for calculating the molecular properties of organic compounds due to its balance of accuracy and computational cost. nih.govscispace.com For this compound, DFT calculations can be used to predict a wide range of properties.

The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be determined with high accuracy using DFT methods, often in good agreement with experimental data from X-ray crystallography. nih.govscispace.com Various functionals, such as B3LYP, are commonly used in conjunction with different basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)) to achieve the desired level of accuracy. researchgate.netnih.gov

Electronic properties that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. researchgate.net These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Representative DFT-Calculated Molecular Properties for a Similar Compound (5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole) nih.gov

| Property | Calculated Value |

| Optimized Bond Length (Å) | C-Cl: 1.745 |

| Optimized Bond Angle (°) | N-C-C: 120.5 |

| HOMO Energy (eV) | -6.23 |

| LUMO Energy (eV) | -1.87 |

| Energy Gap (eV) | 4.36 |

Note: The data presented is for a structurally related compound to illustrate the types of properties calculated via DFT.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for exploring the potential reaction pathways of this compound. By mapping the potential energy surface, researchers can identify the most probable routes for chemical transformations.

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. DFT methods are commonly used to optimize the geometries of reactants, products, and transition states. nih.gov

For instance, in the synthesis of derivatives of this compound, computational modeling could be used to predict the regioselectivity of a reaction or to understand the mechanism of a catalytic cycle. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be elucidated.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state connects the desired reactants and products. This ensures the validity of the proposed reaction pathway.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters for this compound, which can be compared with experimental spectra for structure verification and characterization.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of the molecule. acs.org The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to a good correlation with experimental data. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands.

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These calculations are typically performed for the molecule in a simulated solvent environment to better match experimental conditions. The predicted chemical shifts can aid in the assignment of peaks in the experimental NMR spectra.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Imidazo[1,2-a]pyrimidine-Schiff Base Derivative acs.org

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹H NMR (ppm) - CH=N | 8.95 | 8.78 |

| ¹³C NMR (ppm) - C=N | 158.2 | 160.1 |

| IR (cm⁻¹) - C=N stretch | 1642 | 1567, 1460, 1394 |

Note: The data is for a related compound to demonstrate the predictive power of computational methods for spectroscopic parameters.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and their relative energies.

For a flexible molecule like this compound, which has rotatable bonds in the ethylamino group, several low-energy conformers may exist. Potential energy surface scans can be performed by systematically rotating specific dihedral angles to identify the energy minima corresponding to stable conformers. mdpi.com The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational space and the study of dynamic processes such as conformational changes and intermolecular interactions, often in a simulated solvent environment. These simulations can reveal the preferred conformations and the flexibility of different parts of the molecule.

Applications As Chemical Intermediates and Functional Chemical Scaffolds

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of chloro, amino, and ethylamino groups on the pyridine (B92270) ring makes 4-Chloro-N2-ethylpyridine-2,3-diamine a valuable building block in the synthesis of more complex organic molecules. The diamino functionality at the 2- and 3-positions allows for the construction of fused heterocyclic systems. For instance, these vicinal diamines are key precursors for the synthesis of imidazo[4,5-b]pyridines, which are formed through condensation reactions with aldehydes or carboxylic acids. mdpi.com The chlorine atom at the 4-position offers a site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This multi-functionality allows for a stepwise and controlled approach to the elaboration of molecular complexity.

Precursor for Advanced Heterocyclic Scaffolds in Chemical Biology Research

In the field of chemical biology, the development of novel heterocyclic scaffolds is crucial for the discovery of new bioactive compounds. This compound serves as a key precursor for the synthesis of advanced heterocyclic systems like pyridopyrimidines and pyrimidinediamines.

Pyridopyrimidines: The reaction of 2,3-diaminopyridine (B105623) derivatives with various reagents can lead to the formation of the pyridopyrimidine core. nih.govresearchgate.net These bicyclic heterocycles are of significant interest due to their presence in a wide range of biologically active molecules with reported anticancer, antibacterial, and kinase inhibitory activities. nih.gov The specific substitution pattern of this compound can be exploited to generate libraries of novel pyridopyrimidine derivatives for biological screening.

Pyrimidinediamines: The 2,4-diaminopyrimidine (B92962) moiety is a well-known pharmacophore that can interfere with the folic acid metabolism in microorganisms, leading to antimicrobial effects. nih.gov While not a direct precursor to a standalone pyrimidine (B1678525) ring, the diamino functionality of this compound can be incorporated into larger structures that feature pyrimidinediamine-like motifs, potentially leading to compounds with interesting biological profiles.

Role in Agrochemical Research and Development

Pyridine-based compounds are integral to the agrochemical industry, with many herbicides, fungicides, and insecticides containing this heterocyclic core. agropages.com The presence of a chlorine atom and amino groups in this compound makes it a relevant intermediate for the synthesis of new agrochemical candidates. Chiral diamine derivatives have shown potential as both antiviral and fungicidal agents in agriculture. nih.gov Furthermore, the discovery of new molecular scaffolds is a continuous effort in the development of modern agrochemicals to address challenges such as resistance and environmental impact. nih.gov The unique substitution pattern of this compound provides a platform for the creation of novel structures that can be screened for pesticidal activity.

Investigations into Compounds with Potential Antimicrobial Properties

The pyridine nucleus is a common feature in many compounds exhibiting antimicrobial activity. nih.govmdpi.com The introduction of different substituents onto the pyridine ring can significantly influence the biological activity of the resulting molecules. researchgate.netscispace.com Research has shown that pyridine derivatives, including those with chloro and amino substitutions, can possess antibacterial and antifungal properties. researchgate.netnih.gov For example, certain substituted pyridinium (B92312) salts have demonstrated notable antibacterial activity. mdpi.com The structural motifs present in this compound make it a promising starting material for the synthesis of new compounds with potential antimicrobial applications. Derivatives can be synthesized and screened against various bacterial and fungal strains to identify new lead compounds for further development.

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms of the pyridine ring and the amino groups in this compound can act as ligands, coordinating with metal ions to form metal complexes. Pyridine and its derivatives are widely used as ligands in coordination chemistry, and the resulting metal complexes have found applications in catalysis and materials science. nih.govjscimedcentral.com The coordination of metal ions to pyridine-based ligands can lead to complexes with interesting electronic and structural properties. The specific stereochemistry and electronic environment provided by this compound as a ligand could lead to the formation of novel metal complexes with unique catalytic or material properties.

Future Perspectives and Emerging Research Avenues for 4 Chloro N2 Ethylpyridine 2,3 Diamine Chemistry

Integration with Automated Synthesis and High-Throughput Experimentation

The structural complexity of molecules like 4-Chloro-N2-ethylpyridine-2,3-diamine presents an opportunity for the application of automated synthesis and high-throughput experimentation (HTE) to rapidly generate and screen libraries of derivatives. HTE has become a cornerstone in pharmaceutical development for its ability to accelerate reaction discovery and optimization by running numerous experiments in parallel with minimal material. acs.org

Automated platforms can be employed to explore variations at the amino groups and the pyridine (B92270) ring of the core scaffold. For instance, robotic systems can perform parallel amide couplings, reductive aminations, or nucleophilic aromatic substitutions to introduce a wide array of functional groups. This approach can significantly shorten the design-synthesis-test cycle. youtube.com The use of 96, 384, or even 1536-well plates allows for the systematic screening of catalysts, solvents, and reaction conditions to optimize derivatization strategies. acs.orgyoutube.com Such semi-automated or fully automated synthetic approaches would enable the rapid preparation of large collections of target compounds for biological screening. acs.org

Table 1: Illustrative High-Throughput Experimentation (HTE) Array for Derivatization of this compound

| Core Scaffold | R1 Substituent (at N3-amine) | R2 Substituent (at Pyridine C5) | R3 Substituent (at Pyridine C6) |

| This compound | Acetyl | Phenyl | Methyl |

| This compound | Benzoyl | 4-Fluorophenyl | Hydrogen |

| This compound | Methyl | Thienyl | Cyano |

| This compound | Boc-glycyl | Pyridyl | Nitro |

This table illustrates a hypothetical matrix for parallel synthesis to explore chemical diversity around the central scaffold.

Exploiting Novel Catalytic Systems for Efficient Derivatization

Recent advancements in catalysis offer powerful tools for the selective functionalization of pyridine rings, which are often challenging due to the electron-deficient nature of the heterocycle. nih.gov Novel catalytic systems based on transition metals like palladium, copper, iridium, and ruthenium have revolutionized C-H bond activation, allowing for direct and efficient modification of the pyridine core. nih.gov These methods could be applied to this compound to forge new carbon-carbon and carbon-heteroatom bonds at positions C5 and C6, which are otherwise difficult to functionalize.

For example, iridium-catalyzed C-H borylation could introduce a boronic ester onto the pyridine ring, which can then participate in a vast range of Suzuki-Miyaura cross-coupling reactions. acs.org Similarly, palladium-catalyzed reactions are widely used for C-N and C-C bond formations, such as the Buchwald-Hartwig amination, which could be used to further derivatize the amino groups or substitute the chloro group. acs.org The "borrowing hydrogen" methodology, often catalyzed by iridium or ruthenium complexes, presents an atom-efficient strategy for forming C-N bonds, which could be used to alkylate the amino groups of the pyridinediamine scaffold. researchgate.net

Table 2: Potential Catalytic Systems for Derivatization

| Catalytic System | Reaction Type | Potential Application Site on Scaffold |

| Iridium(III) Complexes | Borrowing Hydrogen | Alkylation of N2-ethyl or N3-amino groups |

| Palladium(0)/Ligand Complexes | Suzuki-Miyaura Coupling | C-C bond formation at C5 or C6 (post-borylation) |

| Copper(I) Catalysts | C-N Cross-Coupling | Further amination or amidation at N3 position |

| Ruthenium(II) Complexes | C-H Activation/Arylation | Direct arylation at C5 or C6 positions |

Advanced in silico Design for Target-Oriented Synthesis Methodologies

Computational chemistry and in silico design are becoming indispensable tools in modern drug discovery and materials science. auctoresonline.org For a scaffold like this compound, these methods can guide the synthesis of derivatives with optimized properties for specific biological targets or material applications. Molecular docking studies can predict the binding modes of derivatives within the active site of a target protein, helping to prioritize which compounds to synthesize. nih.gov

Pharmacophore modeling can identify the key structural features necessary for biological activity, guiding the rational design of new analogues. nih.gov Furthermore, computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, allowing chemists to filter out compounds with a low probability of success early in the discovery pipeline, thereby saving time and resources. auctoresonline.org This proactive approach enhances the efficiency of the drug discovery process. auctoresonline.org By leveraging these in silico methods, research can move from broad screening to a more focused, target-oriented synthesis approach.

Table 3: Key Parameters in the In Silico Evaluation of Derivatives

| Parameter | Computational Method | Purpose |

| Binding Affinity | Molecular Docking | Predict strength of interaction with a biological target. |

| Pharmacokinetic Profile | ADMET Prediction | Estimate drug-likeness (absorption, distribution, metabolism, excretion, toxicity). |

| Electronic Properties | DFT Calculations | Understand reactivity, stability, and potential for non-covalent interactions. |

| Bioactivity Score | QSAR Modeling | Predict biological activity based on chemical structure. |

Exploration of Supramolecular Chemistry and Self-Assembly with Pyridinediamine Moieties

The structure of this compound, with its pyridine nitrogen, two amino groups, and aromatic ring, is rich in sites for non-covalent interactions, making it a promising building block (synthon) for supramolecular chemistry. researchgate.net These interactions, including hydrogen bonding, π-π stacking, and metal coordination, can drive the self-assembly of molecules into well-defined, higher-order structures. researchgate.netrsc.org

The vicinal diamine moiety is a classic motif for forming strong, directional hydrogen bonds, which can lead to the formation of tapes, sheets, or helical structures. The pyridine nitrogen and the amino groups are excellent ligands for coordinating with metal ions, potentially leading to the formation of discrete metallacycles or extended coordination polymers. rsc.org The exploration of these self-assembly processes could lead to the development of novel functional materials, such as sensors, stimuli-responsive gels, or systems for drug delivery. nih.gov The study of how modifications to the ethyl group, the chloro substituent, or the pyridine ring influence the resulting supramolecular architecture is a rich area for future research.

Table 4: Potential Supramolecular Interactions and Assemblies

| Interaction Type | Participating Moieties | Potential Supramolecular Structure |

| Hydrogen Bonding | N-H donors (amino groups), N acceptors (pyridine, amino) | 1D chains, 2D sheets, rosettes |

| π-π Stacking | Pyridine ring | Columnar stacks, layered structures |

| Metal Coordination | Pyridine N, Amino N's | Metallacycles, coordination polymers, cages |

| Halogen Bonding | Chlorine atom | Directional assembly with Lewis bases |

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-N2-ethylpyridine-2,3-diamine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-chloro-2,3-diaminopyridine with ethyl bromide in the presence of a base (e.g., NaHCO₃) under anhydrous conditions (e.g., DMF at 80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields ~70–85% purity. To improve yields:

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., ethyl group at N2, chlorine at C4).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 202.05).

- X-ray Crystallography : Single-crystal analysis using SHELX software to resolve 3D geometry and hydrogen bonding .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent decomposition. Avoid exposure to moisture (hygroscopicity may lead to hydrolysis) and strong oxidizers. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways via HPLC .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H313: May cause skin irritation).

- Work in a fume hood to prevent inhalation (H302: Harmful if swallowed).

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Electron density maps (e.g., HOMO/LUMO gaps) to identify nucleophilic/electrophilic sites.

- Molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinase enzymes).

Validate predictions with experimental SAR studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess variability.

- Metabolic Stability Testing : Use liver microsomes to evaluate if discrepancies arise from differential metabolism.

- Target Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to confirm specificity .

Q. How can isotopic labeling (e.g., ¹⁵N) elucidate the mechanistic role of the ethyl group in catalytic reactions?

- Methodological Answer : Synthesize ¹⁵N-labeled analogs at the N2 position. Track isotopic shifts via:

- NMR : Observe changes in chemical shifts during reaction intermediates.

- Kinetic Isotope Effects (KIE) : Compare reaction rates (labeled vs. unlabeled) to identify rate-determining steps.

Apply to studies on Pd-catalyzed cross-coupling reactions .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioavailability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.